molecular formula C9H7ClN2O2 B12965885 4-Chloro-7-methoxyquinazolin-5-ol

4-Chloro-7-methoxyquinazolin-5-ol

Cat. No.: B12965885
M. Wt: 210.62 g/mol
InChI Key: UEXPWBDNVZNDBC-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinazolin-5-ol is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinazolin-5-ol typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with potential biological activities. These derivatives are often explored for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .

Scientific Research Applications

4-Chloro-7-methoxyquinazolin-5-ol has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinazolin-5-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its therapeutic effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antibacterial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinazoline
  • 4-Chloro-7-methoxyquinazoline
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Uniqueness

4-Chloro-7-methoxyquinazolin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and chloro substituents contribute to its distinct reactivity and potential therapeutic applications compared to other quinazoline derivatives .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-7-methoxyquinazolin-5-ol

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3

InChI Key

UEXPWBDNVZNDBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=NC=N2)Cl

Origin of Product

United States

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